molecular formula C13H20N2 B2509839 1-Benzylazepan-3-amine CAS No. 134907-68-9

1-Benzylazepan-3-amine

Cat. No. B2509839
Key on ui cas rn: 134907-68-9
M. Wt: 204.317
InChI Key: BFRCNVPFOVQZSH-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Formic acid (0.25 ml, 6.63 mmol) was added dropwise to a solution of 1-benzyl-N-trityl-3-azepanamine (300 mg, 0.672 mmol) in methylene chloride (7 ml) under ice-cooling and stirred under ice-cooling for 3.5 hours. After the reaction mixture was concentrated, the residue was diluted with ether and washed with 1N-hydrochloric acid. After extraction, a 1N-aqueous sodium hydroxide solution was added to the aqueous layer under ice-cooling to make the aqueous layer basic, followed by extraction with chloroform. The organic layer was dried over magnesium sulfate and then concentrated to obtain 1-benzyl-3-azepanamine (100 mg, 73%).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
1-benzyl-N-trityl-3-azepanamine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)=O.[CH2:4]([N:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]([NH:18]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(Cl)Cl>[CH2:4]([N:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]([NH2:18])[CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(=O)O
Name
1-benzyl-N-trityl-3-azepanamine
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCCC1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with ether
WASH
Type
WASH
Details
washed with 1N-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After extraction
ADDITION
Type
ADDITION
Details
a 1N-aqueous sodium hydroxide solution was added to the aqueous layer under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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